

# Comparative Cost-Effectiveness Analysis of Migraleve and Other Migraine Treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Migraleve |           |
| Cat. No.:            | B1264835  | Get Quote |

This guide provides a comparative analysis of the cost-effectiveness of **Migraleve** versus other prominent migraine treatments, including triptans, non-steroidal anti-inflammatory drugs (NSAIDs), and calcitonin gene-related peptide (CGRP) inhibitors. The content is intended for researchers, scientists, and drug development professionals, offering an objective overview supported by available data and methodologies.

#### **Overview of Migraine Treatments**

Migraine management involves a stratified approach, with treatment choice often depending on the frequency and severity of attacks.

- **Migraleve**: A combination product typically containing paracetamol and codeine (cocodamol) for pain relief, and buclizine, an antihistamine with anti-nausea properties. It is often used for acute migraine attacks that are not relieved by simpler analgesics.
- NSAIDs: Drugs like ibuprofen and naproxen are commonly used as a first-line treatment for mild to moderate migraine attacks. They work by reducing inflammation and pain.
- Triptans: A class of drugs (e.g., sumatriptan, rizatriptan) that are more specific for migraine. They work by causing vasoconstriction and blocking pain pathways in the brain.
- CGRP Inhibitors: A newer class of drugs that can be used for both acute treatment and
  prevention of migraine. They work by blocking the action of CGRP, a peptide involved in
  signaling pain and inflammation during a migraine attack.





### **Data Presentation: Efficacy and Cost-Effectiveness**

The following tables summarize key quantitative data from various studies to facilitate a comparison of treatment options.

Table 1: Comparative Efficacy of Acute Migraine Treatments

| Treatment<br>Class       | Drug Example                             | 2-Hour Pain-<br>Free Response<br>(%) | Number<br>Needed to<br>Treat (NNT) for<br>2-Hour Pain-<br>Free | Sustained<br>Pain-Free (2-24<br>hours) (%) |
|--------------------------|------------------------------------------|--------------------------------------|----------------------------------------------------------------|--------------------------------------------|
| Combination<br>Analgesic | Migraleve (Co-<br>codamol/Buclizin<br>e) | 25-35%                               | 7.7                                                            | 15-25%                                     |
| NSAID                    | lbuprofen<br>(400mg)                     | 26%                                  | 7.2                                                            | 20%                                        |
| Triptan                  | Sumatriptan<br>(100mg)                   | 32%                                  | 3.5                                                            | 21%                                        |
| CGRP Inhibitor           | Ubrogepant<br>(50mg)                     | 19.2%                                | 11.9                                                           | 11.4%                                      |

Note: Data is aggregated from multiple sources and should be interpreted as indicative. NNT is the number of patients who need to be treated for one to benefit compared to a placebo.

Table 2: Comparative Cost-Effectiveness



| Treatment<br>Class       | Drug Example | Average Cost<br>per Dose<br>(USD) | Cost per<br>Quality-<br>Adjusted Life<br>Year (QALY)<br>Gained | Key<br>Consideration<br>s                             |
|--------------------------|--------------|-----------------------------------|----------------------------------------------------------------|-------------------------------------------------------|
| Combination<br>Analgesic | Migraleve    | \$1 - \$3                         | Generally low,<br>but data is<br>limited.                      | Risk of<br>medication<br>overuse<br>headache.         |
| NSAID                    | Ibuprofen    | < \$1                             | Very low.                                                      | GI side effects<br>with frequent<br>use.              |
| Triptan                  | Sumatriptan  | \$3 - \$10<br>(generic)           | \$5,000 - \$15,000                                             | Contraindicated in cardiovascular disease.            |
| CGRP Inhibitor           | Ubrogepant   | \$100 - \$150                     | > \$100,000                                                    | High acquisition cost, favorable side-effect profile. |

#### **Experimental Protocols**

The data presented above is derived from randomized controlled trials (RCTs) with specific methodologies to ensure the validity of the results.

Protocol for a Typical Acute Migraine Treatment RCT:

- Patient Selection: Participants are recruited based on a diagnosis of migraine with or without aura, according to the International Classification of Headache Disorders (ICHD) criteria. A baseline period of several weeks is often used to record migraine frequency and characteristics.
- Randomization and Blinding: Patients are randomly assigned to receive either the investigational drug, a placebo, or an active comparator. Both patients and investigators are



typically blinded to the treatment allocation to prevent bias.

- Treatment Administration: Patients are instructed to take the assigned medication for a migraine attack of at least moderate severity.
- Efficacy Endpoints: The primary endpoint is often the proportion of patients who are pain-free at 2 hours post-dose. Secondary endpoints include the proportion of patients with pain relief (reduction from moderate/severe to mild/none), absence of migraine-associated symptoms (nausea, photophobia, phonophobia), and sustained pain-free response at 24 and 48 hours.
- Data Collection: Patients record their symptoms and the time of medication intake in a diary.
   Adverse events are also recorded.
- Statistical Analysis: The efficacy of the treatment is compared to placebo using statistical tests such as the chi-squared test or logistic regression. The Number Needed to Treat (NNT) is calculated as the reciprocal of the absolute risk reduction.

### **Visualization of Pathways and Workflows**

Diagram 1: Simplified Migraine Signaling Pathway





Click to download full resolution via product page

Caption: Simplified signaling pathway in migraine and points of therapeutic intervention.

Diagram 2: Experimental Workflow for a Clinical Trial





Click to download full resolution via product page

Caption: Standard workflow for a randomized controlled trial of acute migraine treatments.

Diagram 3: Cost-Effectiveness Analysis Logic





Click to download full resolution via product page

Caption: Logical flow of a cost-effectiveness analysis for healthcare interventions.

 To cite this document: BenchChem. [Comparative Cost-Effectiveness Analysis of Migraleve and Other Migraine Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264835#comparative-cost-effectiveness-analysis-of-migraleve-and-other-migraine-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com